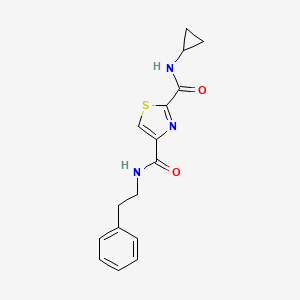

![molecular formula C15H12FNO3 B2873822 2-[(2-Fluorobenzoyl)amino]-5-methylbenzenecarboxylic acid CAS No. 672300-51-5](/img/structure/B2873822.png)

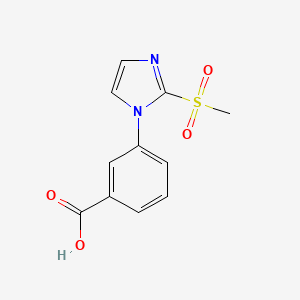

2-[(2-Fluorobenzoyl)amino]-5-methylbenzenecarboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular formula of “2-[(2-Fluorobenzoyl)amino]-5-methylbenzenecarboxylic acid” is C15H12FNO3 . The average mass is 273.259 Da and the monoisotopic mass is 273.080109 Da .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not specifically mentioned in the search results .Applications De Recherche Scientifique

Antitumor Properties

2-[(2-Fluorobenzoyl)amino]-5-methylbenzenecarboxylic acid is involved in the synthesis of various benzothiazole compounds with potent antitumor properties. For instance, the compound 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, a derivative of this compound, demonstrates significant activity against human breast cancer cells, as evidenced by its ability to retard the growth of breast and ovarian xenograft tumors in preclinical studies (Bradshaw et al., 2002). Similarly, studies on fluorinated 2-arylbenzothiazole antitumor molecules, including derivatives of this compound, indicate bioactivation mediated by human cytochrome P450 enzymes, which contributes to their anticancer activities (Wang & Guengerich, 2012).

DNA Damage and Cellular Effects

Research also shows that fluorinated benzothiazole analogues, synthesized using this compound, induce DNA damage and cell cycle arrest in sensitive tumor cells. This effect is particularly noted in the context of breast cancer cells, highlighting the compound's role in DNA adduct formation and impact on cellular function (Trapani et al., 2003).

Biochemical Synthesis and Fluorescence Studies

The compound also finds application in biochemical synthesis and fluorescence studies. For instance, derivatives like 2-amino-3-fluorobenzoic acid have been synthesized and studied for their potential in various biochemical applications (Kollmar et al., 2003). Moreover, studies on related compounds like 2-((4-fluorophenyl)amino)-5-(2,4-dihydroxybenzeno)-1,3,4-thiadiazole have explored their dual fluorescence effects, which can be significant for applications in fluorescence spectroscopy and biological research (Matwijczuk et al., 2015).

Mécanisme D'action

Propriétés

IUPAC Name |

2-[(2-fluorobenzoyl)amino]-5-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FNO3/c1-9-6-7-13(11(8-9)15(19)20)17-14(18)10-4-2-3-5-12(10)16/h2-8H,1H3,(H,17,18)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOSMLPRRRTZSAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

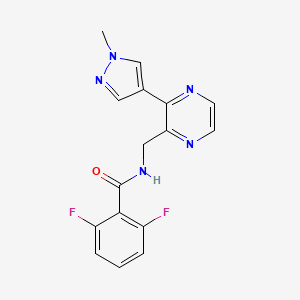

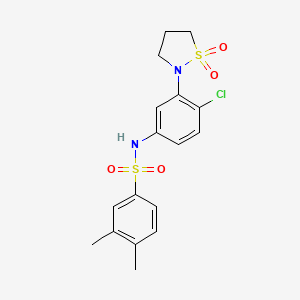

![4-[(4-Fluorophenyl)methyl]thiomorpholine-3,5-dione](/img/structure/B2873741.png)

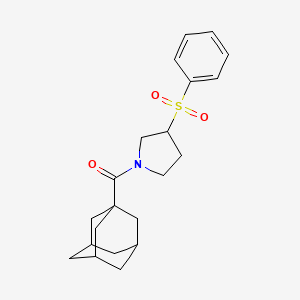

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2873743.png)

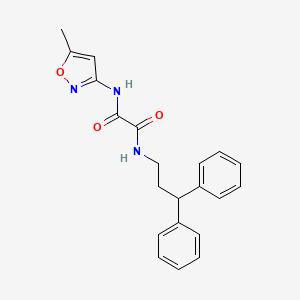

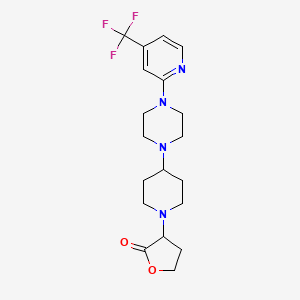

![5-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2873748.png)

![5-(2-chlorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2873754.png)

![(Z)-5-(((1H-benzo[d]imidazol-2-yl)amino)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2873757.png)

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2873760.png)

![2-(9-(2,4-dimethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide](/img/structure/B2873761.png)